

Application Notes and Protocols for HSP70 (HSPA1A) Antibody

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Compound of Interest

Compound Name: SPA70

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Introduction

Heat Shock Protein 70 (HSP70), also known as HSPA1A, is a highly conserved molecular chaperone that plays a critical role in protein folding, preventing protein aggregation, and targeting misfolded proteins for degradation.[1] Its expression is significantly induced by cellular stress, including heat shock, making it a key component of the cellular stress response.[2] Given its involvement in cellular homeostasis and various disease states, including cancer and neurodegenerative disorders, the detection and quantification of HSP70 are crucial for research and drug development.[1][3] This document provides detailed application notes and protocols for the use of anti-HSP70 (HSPA1A) antibodies in Western Blotting (WB) and Immunofluorescence (IF).

Data Presentation

The following tables summarize the key quantitative data for the application of HSP70 (HSPA1A) antibodies in Western Blotting and Immunofluorescence, based on information from various suppliers.

Table 1: HSP70 (HSPA1A) Antibody Specifications for Western Blotting

Feature	Specification	Source
Target Protein	HSP70/HSPA1A	
Specificity	Detects the inducible form of HSP70/HSPA1A. No cross-reactivity with the constitutively expressed HSC70 (HSP73) has been observed in some cases.	
Molecular Weight	Approximately 70-73 kDa	[4]
Species Reactivity	Human, Mouse, Rat	
Recommended Antibody Dilution	0.1 µg/mL to 1:1000	
Positive Control Lysates	Jurkat, HeLa, NIH-3T3, C6	[5]
Induction of Expression	Heat shock (e.g., 42°C for 30 minutes with a 3-hour recovery) can be used to increase HSP70 levels.	

Table 2: HSP70 (HSPA1A) Antibody Specifications for Immunofluorescence

Feature	Specification	Source
Target Protein	HSP70/HSPA1A	[1] [6]
Cellular Localization	Cytoplasm and Nucleus	[1] [4]
Species Reactivity	Human, Mouse	[2] [6]
Recommended Antibody Dilution	1:50 to 1:200	[6]
Positive Control Cells	HeLa, NIH-3T3, U2OS	[1] [2] [6]
Fixation	4% Paraformaldehyde or 2% Formaldehyde	[1] [7]
Permeabilization	0.01% - 0.5% Triton X-100	[7] [8]

Experimental Protocols

Western Blotting Protocol for HSP70 (HSPA1A)

This protocol provides a general guideline for detecting HSP70 (HSPA1A) in cell lysates. Optimization may be required for specific experimental conditions.

1. Sample Preparation:

- Culture cells to the desired confluency. For positive controls, induce HSP70 expression by subjecting cells to heat shock (e.g., 42°C for 30-60 minutes) followed by a recovery period (e.g., 3-8 hours at 37°C).[\[9\]](#)
- Wash cells with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease inhibitors.[\[9\]](#)
- Determine protein concentration using a standard protein assay (e.g., BCA assay).

2. SDS-PAGE and Protein Transfer:

- Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

- Perform electrophoresis to separate proteins by size.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

- Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[\[10\]](#)
- Incubate the membrane with the primary anti-HSP70 (HSPA1A) antibody at the recommended dilution (e.g., 1:1000) in blocking buffer overnight at 4°C with gentle agitation.
[\[10\]](#)
- Wash the membrane three times for 5-10 minutes each with TBST.
- Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.

4. Detection:

- Prepare the chemiluminescent substrate according to the manufacturer's instructions.
- Incubate the membrane with the substrate and visualize the protein bands using a chemiluminescence detection system. The expected band for HSP70 is approximately 70-72 kDa.

Immunofluorescence Protocol for HSP70 (HSPA1A)

This protocol outlines the steps for visualizing HSP70 (HSPA1A) in cultured cells.

1. Cell Seeding and Treatment:

- Seed cells on glass coverslips or in imaging-compatible plates.
- If desired, treat cells to induce HSP70 expression (e.g., heat shock).

2. Fixation and Permeabilization:

- Wash cells with PBS.
- Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[\[7\]](#)
- Wash three times with PBS.
- Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.[\[8\]](#)

3. Immunostaining:

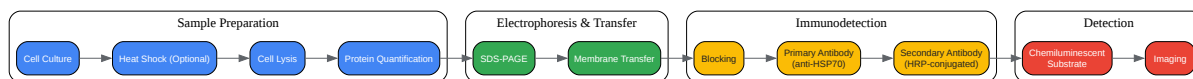
- Wash three times with PBS.
- Block the cells with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.[\[8\]](#)
- Incubate the cells with the primary anti-HSP70 (HSPA1A) antibody at the recommended dilution (e.g., 1:100 to 1:200) in blocking buffer overnight at 4°C.[\[1\]](#)[\[6\]](#)
- Wash the cells three times with PBS.
- Incubate the cells with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 or 594) diluted in blocking buffer for 1 hour at room temperature in the dark.
- Wash the cells three times with PBS.

4. Mounting and Imaging:

- (Optional) Counterstain the nuclei with DAPI for 5 minutes.[\[7\]](#)
- Wash with PBS.
- Mount the coverslips onto microscope slides using an anti-fade mounting medium.
- Visualize the fluorescence using a fluorescence or confocal microscope.

Visualizations

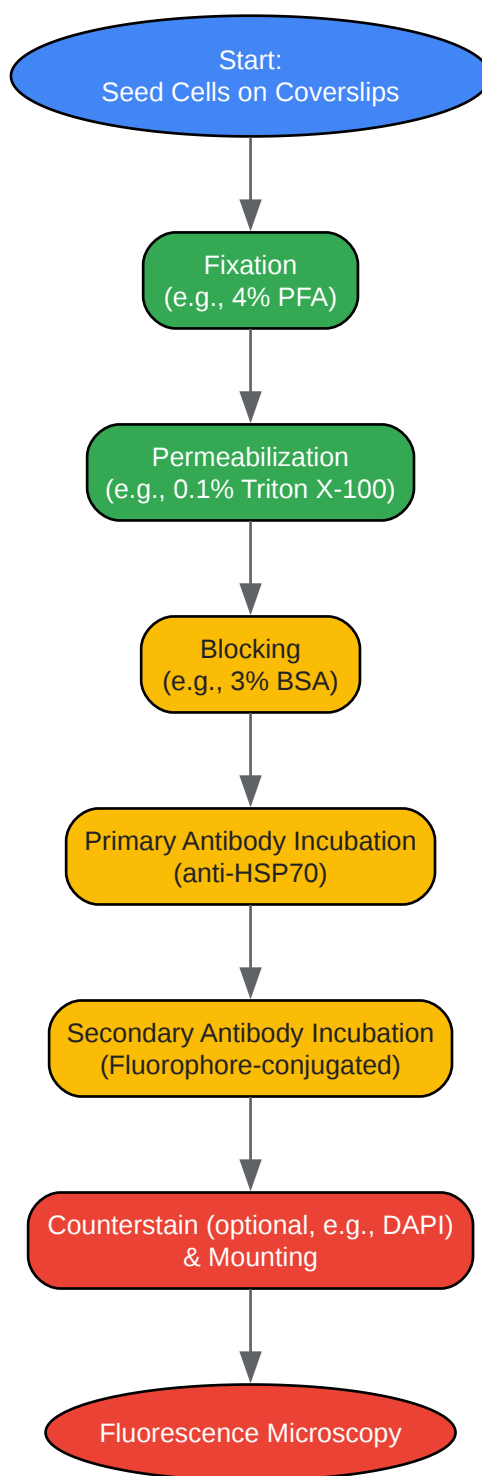
Diagram 1: Western Blotting Workflow for HSP70 Detection



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Caption: A schematic overview of the Western Blotting procedure for detecting HSP70.

Diagram 2: Immunofluorescence Workflow for HSP70 Visualization



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Caption: Step-by-step workflow for immunofluorescent staining of HSP70 in cells.

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